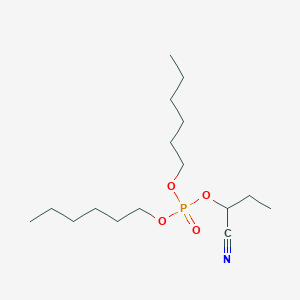
1-Cyanopropyl dihexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanopropyl dihexyl phosphate is an organic compound with the molecular formula C16H32NO4P It is a phosphoric acid ester, specifically a dihexyl ester, with a cyanopropyl group attached to the phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanopropyl dihexyl phosphate typically involves the reaction of dihexyl phosphoric acid with 1-cyanopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-Cyanopropyl dihexyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the cyanopropyl group to other functional groups, such as amines.
Substitution: The phosphate ester can participate in substitution reactions, where the dihexyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction can produce amines. Substitution reactions can result in a variety of alkyl or aryl phosphates .
Scientific Research Applications
1-Cyanopropyl dihexyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-Cyanopropyl dihexyl phosphate involves its interaction with specific molecular targets and pathways. The cyanopropyl group can interact with nucleophilic sites on biomolecules, while the phosphate ester can participate in phosphorylation reactions. These interactions can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyanopropyl dibutyl phosphate
- 1-Cyanopropyl dioctyl phosphate
- 1-Cyanopropyl diphenyl phosphate
Uniqueness
1-Cyanopropyl dihexyl phosphate is unique due to its specific alkyl chain length and the presence of the cyanopropyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
143488-83-9 |
|---|---|
Molecular Formula |
C16H32NO4P |
Molecular Weight |
333.40 g/mol |
IUPAC Name |
1-cyanopropyl dihexyl phosphate |
InChI |
InChI=1S/C16H32NO4P/c1-4-7-9-11-13-19-22(18,21-16(6-3)15-17)20-14-12-10-8-5-2/h16H,4-14H2,1-3H3 |
InChI Key |
DTLLQICCPBWBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(OCCCCCC)OC(CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


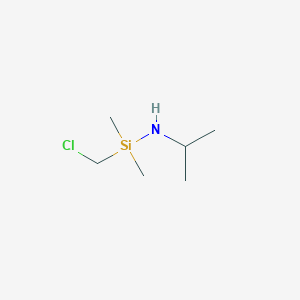
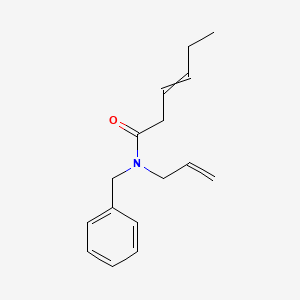
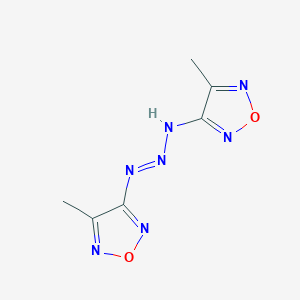
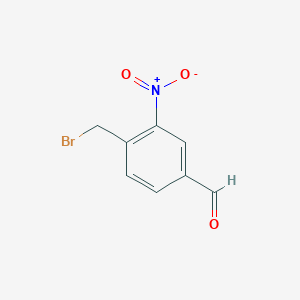
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
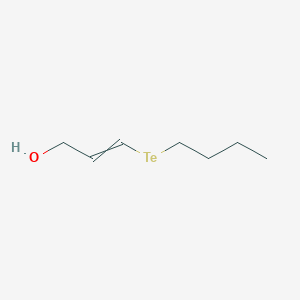
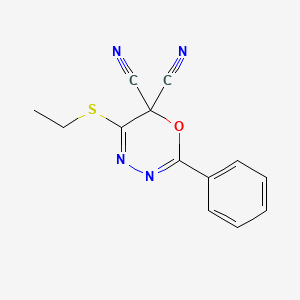


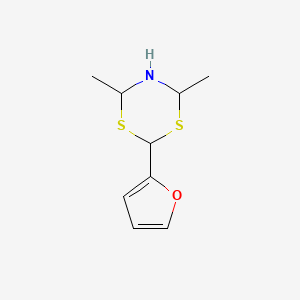
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)

![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
